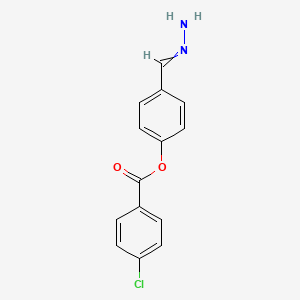
(1S,3S)-1,3-Diphenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1,3-Diphenylpropane-1,3-diol is an organic compound characterized by two phenyl groups attached to a propane backbone with hydroxyl groups at the first and third carbon atoms. This chiral molecule has significant importance in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-Diphenylpropane-1,3-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of trans-stilbene using osmium tetroxide (OsO₄) and a chiral ligand, followed by reduction with sodium borohydride (NaBH₄) to yield the desired diol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of diketones or selective oxidation of alkenes. The choice of method depends on the desired purity and yield, as well as economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to diketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of diketones to diols can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH₄, LiAlH₄
Substitution: SOCl₂, phosphorus tribromide (PBr₃)
Major Products
The major products formed from these reactions include diketones, halogenated derivatives, and various substituted phenylpropane derivatives.
Applications De Recherche Scientifique
(1S,3S)-1,3-Diphenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism by which (1S,3S)-1,3-Diphenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to hydrophobic interactions, further stabilizing the compound within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3R)-1,3-Diphenylpropane-1,3-diol
- (1R,3S)-1,3-Diphenylpropane-1,3-diol
- (1R,3R)-1,3-Diphenylpropane-1,3-diol
Uniqueness
(1S,3S)-1,3-Diphenylpropane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(1S,3S)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1 |
Clé InChI |
XHHXJXGIYFQFOQ-GJZGRUSLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


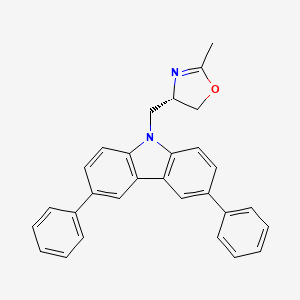
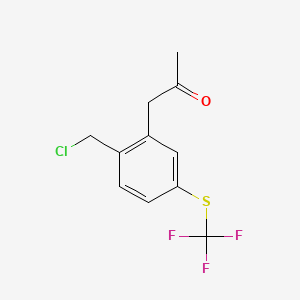
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)

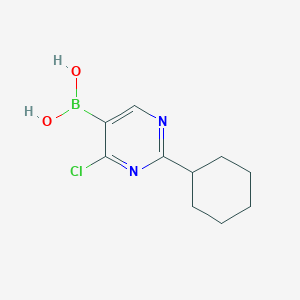
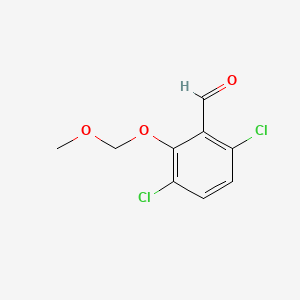
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
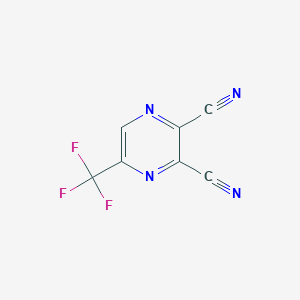
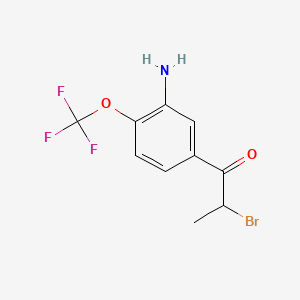


![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
